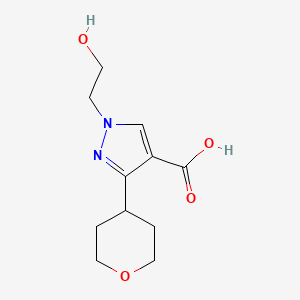

1-(2-Hydroxyethyl)-3-(oxan-4-yl)pyrazole-4-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "1-(2-Hydroxyethyl)-3-(oxan-4-yl)pyrazole-4-carboxylic acid" is a derivative of pyrazole carboxylic acid, which is a core structure in various pharmacologically active compounds and is of significant interest in medicinal chemistry. The pyrazole ring is a versatile scaffold that can be functionalized to produce a wide range of derivatives with potential biological activities .

Synthesis Analysis

The synthesis of pyrazole carboxylic acid derivatives typically involves the functionalization of the pyrazole core. For instance, the conversion of 1H-pyrazole-3-carboxylic acid into its corresponding amide or ester derivatives can be achieved through reactions with N-nucleophiles or alcohols . Improved synthesis methods have been reported, such as the conversion of ethyl cyanoacetate and triethyl orthoformate into 1H-pyrazole-4-carboxylic acid with a high yield of 97.1% . These methods provide a foundation for the synthesis of the specific compound , although the exact synthesis route for "this compound" is not detailed in the provided papers.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed using spectroscopic techniques such as NMR, IR, and sometimes X-ray crystallography . These techniques allow for the determination of the compound's structure, including the position of substituents on the pyrazole ring and the nature of functional groups attached to it.

Chemical Reactions Analysis

Pyrazole carboxylic acids and their derivatives undergo various chemical reactions, including cyclocondensation to form pyrazolo[3,4-d]pyridazines , reactions with aminophenols to form N-(hydroxyphenyl)-1H-pyrazole-3-carboxamides , and reactions with hydroxylamines and carbazates to form a range of N-substituted carboxamides and carbohydrazides . These reactions are typically catalyzed by bases and can yield a variety of products depending on the reactants and conditions used.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as ionization constants and biological activity, can be influenced by the nature of the substituents on the pyrazole ring. For example, the hydroxy-1,2,5-oxadiazolyl moiety has been investigated as a bioisoster for the carboxyl group, with target compounds showing similar pKa values to GABA and demonstrating weak agonist profiles at GABA(A) receptors . The nonlinear optical properties of pyrazole derivatives can also be of interest, as seen in a study of a pyrazole carbothioic O-acid derivative, which showed a small energy gap between the frontier molecular orbitals .

Aplicaciones Científicas De Investigación

Synthesis and Biological Applications

Pyrazole carboxylic acid derivatives, including those similar to 1-(2-Hydroxyethyl)-3-(oxan-4-yl)pyrazole-4-carboxylic acid, are significant due to their versatile synthetic applicability and biological activities. These compounds serve as scaffold structures in heterocyclic compounds, exhibiting a range of biological activities such as antimicrobial, anticancer, anti-inflammatory, antidepressant, antifungal, anti-tubercular, and antiviral properties. Their synthesis and the diverse biological applications underscore the importance of these compounds in medicinal chemistry, providing a guide for future research in this domain (Cetin, 2020).

Antioxidant, Microbiological, and Cytotoxic Activity of Carboxylic Acids

The study of natural carboxylic acids derived from plants, which may include derivatives similar to the compound , reveals that these compounds possess significant antioxidant, antimicrobial, and cytotoxic activities. The structural differences among selected carboxylic acids significantly affect their biological activities, indicating the potential of these compounds in developing treatments or applications in the fields of food preservation, pharmaceuticals, and more. This research highlights the importance of understanding the structure-activity relationships to harness the full potential of carboxylic acids in various scientific and therapeutic applications (Godlewska-Żyłkiewicz et al., 2020).

Levulinic Acid in Drug Synthesis

Levulinic acid, derived from biomass, showcases the flexibility and diversity of carboxylic acids in drug synthesis. It highlights the role of such compounds in reducing the cost of drug synthesis and simplifying reaction steps, demonstrating the untapped potential of carboxylic acids like this compound in the field of medicine. This opens up avenues for the application of such compounds in cancer treatment, medical materials, and other medical fields, underlining their significance as raw materials or intermediates in drug synthesis (Zhang et al., 2021).

Propiedades

IUPAC Name |

1-(2-hydroxyethyl)-3-(oxan-4-yl)pyrazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O4/c14-4-3-13-7-9(11(15)16)10(12-13)8-1-5-17-6-2-8/h7-8,14H,1-6H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLYXBRIRTCWIRZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C2=NN(C=C2C(=O)O)CCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Prop-2-enoyl-N-pyrazolo[1,5-a]pyrimidin-6-ylpiperidine-4-carboxamide](/img/structure/B2508102.png)

![N-[(6-bromopyridin-3-yl)sulfonyl]-3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamide](/img/structure/B2508105.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2508108.png)

![1-Cyclopropyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-phenethylurea](/img/structure/B2508111.png)

![N-[1-(Oxan-4-yl)propan-2-yl]but-2-ynamide](/img/structure/B2508112.png)

![N-(2-methyl-4-nitrophenyl)-1-[(3-methylphenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2508113.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-cyanobenzamide](/img/structure/B2508122.png)

![2-[3-(4-chlorobenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2508124.png)